molecular formula C7H5BrF6S B1399837 2-Fluoro-5-(pentafluorosulfur)benzyl bromide CAS No. 1240256-82-9

2-Fluoro-5-(pentafluorosulfur)benzyl bromide

Cat. No.: B1399837
CAS No.: 1240256-82-9
M. Wt: 315.08 g/mol
InChI Key: ZACUKJFPSDLHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(pentafluorosulfur)benzyl bromide (CAS: 1240256-82-9; molecular formula: C₇H₅BrF₆S; molecular weight: 315.07 g/mol) is a halogenated aromatic compound featuring a benzyl bromide backbone substituted with a fluorine atom at the 2-position and a pentafluorosulfur (SF₅) group at the 5-position . The SF₅ group is a highly electronegative and sterically bulky substituent, conferring unique electronic and steric properties to the molecule. This compound serves as a critical electrophilic reagent in organic synthesis, particularly for introducing the SF₅ group into target molecules via nucleophilic substitution or transition metal-catalyzed coupling reactions . Its applications span medicinal chemistry (e.g., in protease inhibitors and kinase modulators) and materials science (e.g., liquid crystals and polymers), where the SF₅ group enhances thermal stability and chemical resistance .

Properties

IUPAC Name

[3-(bromomethyl)-4-fluorophenyl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF6S/c8-4-5-3-6(1-2-7(5)9)15(10,11,12,13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACUKJFPSDLHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(pentafluorosulfur)benzyl bromide typically involves the bromination of 2-Fluoro-5-(pentafluorosulfur)benzyl alcohol. The reaction is carried out using bromine or a brominating agent such as phosphorus tribromide (PBr3) under controlled conditions to ensure the selective bromination of the benzyl alcohol group.

Industrial Production Methods

Industrial production of 2-Fluoro-5-(pentafluorosulfur)benzyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(pentafluorosulfur)benzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromide to a corresponding benzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is the corresponding benzyl alcohol.

Scientific Research Applications

2-Fluoro-5-(pentafluorosulfur)benzyl bromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the modification of biomolecules for studying biological processes.

    Medicine: It is explored for its potential in drug development and as a precursor for pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(pentafluorosulfur)benzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing nucleophilic substitution reactions to occur. The pentafluorosulfur group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Applications/Reactivity Reference
2-Fluoro-5-(pentafluorosulfur)benzyl bromide C₇H₅BrF₆S F (2), SF₅ (5) 315.07 Electrophilic SF₅ source; medicinal chemistry, polymers
3-Fluoro-5-(pentafluorothio)benzyl bromide C₇H₅BrF₆S F (3), SF₅ (5) 315.07 Similar reactivity but altered regioselectivity in aromatic substitutions
2-Fluoro-5-(trifluoromethyl)benzyl bromide C₈H₅BrF₄ F (2), CF₃ (5) 257.02 Electron-deficient intermediates for agrochemicals; less steric hindrance than SF₅ analogs
2-Fluoro-5-(trifluoromethoxy)benzyl bromide C₈H₅BrF₄O F (2), OCF₃ (5) 289.03 Polar substituent for solubility modulation in drug design
4-Fluoro-3-(pentafluorosulfur)benzyl bromide C₇H₅BrF₆S F (4), SF₅ (3) 315.07 Altered regiochemistry impacts binding in bioactive molecules

Physicochemical Properties

  • Solubility : SF₅ derivatives are generally less polar and more lipophilic than OCF₃ analogs, impacting their pharmacokinetic profiles in drug candidates .
  • Toxicity : SF₅-containing compounds may exhibit higher toxicity (analogous to sulfur chloride fluoride) compared to CF₃ derivatives, necessitating stringent safety protocols .

Biological Activity

2-Fluoro-5-(pentafluorosulfur)benzyl bromide is a fluorinated compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanism of action, and relevant case studies, providing a comprehensive overview of its significance in drug discovery and therapeutic applications.

  • Molecular Formula : C7H3BrF6S
  • Molecular Weight : 295.06 g/mol
  • CAS Number : 1240256-82-9

The biological activity of 2-Fluoro-5-(pentafluorosulfur)benzyl bromide is primarily attributed to its ability to interact with various biological targets. The presence of the pentafluorosulfanyl (SF5) group enhances the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzymatic activity and modulation of receptor functions, which is crucial for its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, showing significant inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Case Study: Antimicrobial Efficacy

In a comparative study, 2-Fluoro-5-(pentafluorosulfur)benzyl bromide exhibited inhibition zones exceeding 20 mm at optimal concentrations against the aforementioned bacterial strains. The concentration-dependent nature of its antimicrobial activity suggests that higher concentrations enhance its efficacy, likely due to improved penetration through bacterial cell walls.

Anticancer Properties

The anticancer activity of 2-Fluoro-5-(pentafluorosulfur)benzyl bromide has also been investigated. In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer) cells.

Case Study: Anticancer Activity

A significant study reported that treatment with this compound led to a dose-dependent decrease in cell viability in human tumor cell lines. The underlying mechanism appears to involve apoptosis induction and cell cycle arrest, suggesting its potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

To further understand the biological activity of 2-Fluoro-5-(pentafluorosulfur)benzyl bromide, it is beneficial to compare it with structurally similar compounds.

CompoundAntimicrobial ActivityAnticancer Activity
2-Fluoro-5-(pentafluorosulfur)benzyl bromideHighModerate
1H-Pyrazole-4-carboxaldehydeModerateLow
Tetrahydropyran derivativesLowVariable

This table illustrates that while 2-Fluoro-5-(pentafluorosulfur)benzyl bromide exhibits strong antimicrobial properties, its anticancer efficacy is moderate compared to other compounds.

Q & A

Q. What are the common synthetic routes for preparing 2-Fluoro-5-(pentafluorosulfur)benzyl bromide, and how can reaction yields be optimized?

Synthesis typically involves multi-step halogenation and fluorination of benzyl alcohol or toluene derivatives. Key steps include nitration, diazotization, and bromination, with fluorination achieved using agents like SF₅ under controlled conditions. Yield optimization requires precise stoichiometric ratios (e.g., bromine:substrate at 1.2:1), temperature control (e.g., –10°C to 25°C for bromination), and inert atmospheres to minimize side reactions. Post-synthesis purification via fractional distillation or chromatography improves purity .

Q. How can solubility and stability of this compound be optimized in experimental settings?

Solubility varies significantly with solvent polarity and pH. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s electronegative substituents. Stability is pH-dependent: under acidic conditions, hydrolysis of the benzyl bromide moiety occurs, while basic conditions may degrade the pentafluorosulfur group. Empirical pH/solubility diagrams (e.g., from 2.0–7.4) and low-temperature storage (–20°C) mitigate degradation .

Q. What safety protocols are critical when handling 2-Fluoro-5-(pentafluorosulfur)benzyl bromide?

The compound is moisture-sensitive and reacts violently with nucleophiles. Use dry, inert conditions (argon/glovebox) and personal protective equipment (nitrile gloves, face shield). Storage requires desiccants and airtight containers. Spills should be neutralized with sodium bicarbonate/sand and disposed as hazardous waste. Regulatory data (e.g., TSCA non-listed status) must be verified prior to cross-border transport .

Q. Which analytical techniques are most effective for characterizing this compound?

GC/MS with electron ionization (EI) identifies molecular ion peaks (e.g., m/z 315 for [M]+) and fragmentation patterns. Derivatization (e.g., trifluoroacetylation) enhances volatility for GC analysis. Complementary techniques include NMR (¹⁹F for fluorinated groups, ¹H for CH₂Br) and HPLC with UV detection (λ = 210–260 nm). Discrepancies between methods (e.g., GC vs. HPLC retention times) should be resolved via high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What reaction mechanisms dominate in nucleophilic substitutions involving this compound?

The benzyl bromide group undergoes SN2 reactions with strong nucleophiles (e.g., thiols, amines), while the pentafluorosulfur group stabilizes intermediates via electron-withdrawing effects. Kinetic studies reveal activation energies (~50–70 kJ/mol) dependent on solvent dielectric constants. Competing elimination (E2) pathways are suppressed using bulky bases (e.g., DBU) and low temperatures .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The fluorine atom induces para/ortho-directing effects, while the SF₅ group enhances electrophilicity at the benzyl position. Hammett constants (σ) for SF₅ (~0.68) and F (~0.06) correlate with reaction rates in Suzuki-Miyaura couplings. DFT calculations suggest SF₅ stabilizes transition states by delocalizing charge through the aromatic ring .

Q. How can contradictory data from derivatization vs. non-derivatization analytical methods be resolved?

Discrepancies arise from incomplete derivatization (e.g., partial trifluoroacetylation) or thermal degradation during GC/MS. Validate methods via spike-and-recovery experiments (85–115% recovery thresholds) and parallel LC-MS/MS analysis. For non-volatile byproducts, MALDI-TOF provides complementary mass data .

Q. How does this compound compare to analogs (e.g., 4-fluoro or trifluoromethyl derivatives) in functional group interactions?

Compared to 4-fluoro analogs, the 5-SF₅ substitution increases electrophilicity (σ⁺ = 1.2 vs. 0.8 for CF₃). In Diels-Alder reactions, SF₅ derivatives exhibit 3–5× higher dienophile activity. Competitive inhibition assays (e.g., enzyme binding) show SF₅ enhances steric hindrance but improves binding entropy (ΔS = +15 J/mol·K) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-(pentafluorosulfur)benzyl bromide
Reactant of Route 2
2-Fluoro-5-(pentafluorosulfur)benzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.